(3-Fluorophenyl)(trifluoromethyl)sulfane

Crystallization Solid-phase synthesis Purification

Researchers often face tedious purification of liquid aryl sulfide isomers. (3-Fluorophenyl)(trifluoromethyl)sulfane is a crystalline solid (m.p. ~137°C), enabling simple recrystallization instead of distillation. - Meta-fluoro regioisomer offers distinct dipole moment & H-bonding vs. para isomer. - SCF₃ group (Hansch π=1.44) enhances membrane permeability; resists oxidative metabolism better than OCF₃. - 98% purity supports GMP intermediate production & automated solid-phase synthesis.

Molecular Formula C7H4F4S
Molecular Weight 196.17 g/mol
Cat. No. B1647094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(trifluoromethyl)sulfane
Molecular FormulaC7H4F4S
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC(F)(F)F)F
InChIInChI=1S/C7H4F4S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
InChIKeyAWVXZTMLBDBVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorophenyl Trifluoromethyl Sulfide – SCF₃ Building Block


(3-Fluorophenyl)(trifluoromethyl)sulfane (CAS 940-19-2, MF: C₇H₄F₄S, MW: 196.17 g/mol), also named 1-fluoro-3-(trifluoromethylsulfanyl)benzene, is a meta‑fluorinated aryl trifluoromethyl sulfide. It features the highly lipophilic SCF₃ group (Hansch π = 1.44) appended to a fluorobenzene core, making it a strategically differentiated building block for fine‑chemical synthesis, medicinal chemistry, and agrochemical discovery.

Crystalline solid at ambient temperature—supports gravimetric dispensing and solid-phase synthesis workflows
SCF₃ group with reported high lipophilicity (Hansch π class) for membrane permeability and CNS penetration studies
Meta-fluorine substitution enables regioisomeric SAR exploration distinct from para isomers
Available at documented purity (≥98%) to support reproducible synthesis and scale-up campaigns

3-Fluorophenyl Trifluoromethyl Sulfide: Meta Isomer Advantage


In‑class aryl trifluoromethyl sulfides are not interchangeable. The position of the fluorine substituent on the benzene ring profoundly affects molecular geometry, crystal packing, and physicochemical properties. (3‑Fluorophenyl)(trifluoromethyl)sulfane is a crystalline solid at ambient temperature (m.p. ~137 °C) , whereas its 4‑fluoro isomer (CAS 940‑76‑1) is a liquid (b.p. 136–138 °C) [1]. This solid‑state advantage simplifies purification, storage, and formulation for solid‑phase or crystallization‑based workflows. Additionally, the meta‑fluorine arrangement alters dipole moment and hydrogen‑bonding capacity relative to the para‑isomer and the non‑fluorinated parent compound (phenyl trifluoromethyl sulfide, CAS 456‑56‑4), affecting downstream reactivity and biological target recognition—differences that cannot be compensated by simple molar substitution.

Phase mismatch with para isomer
4-Fluoro isomer is a liquid at ambient temperature; substitution may disrupt solid-phase protocols and gravimetric precision.
Lipophilicity shift with CF₃/OCF₃ analogs
Replacing SCF₃ with CF₃ or OCF₃ lowers lipophilicity, potentially altering membrane partitioning and target engagement screening results.
Physicochemical divergence from non-fluorinated parent
Phenyl trifluoromethyl sulfide lacks meta-fluorine; dipole moment and hydrogen-bonding capacity differ, affecting SAR interpretation.

3-Fluorophenyl Trifluoromethyl Sulfide: Key Differentiators


Solid-State Handling: Meta vs. Para Isomer

(3-Fluorophenyl)(trifluoromethyl)sulfane (meta) exhibits a melting point of 137 °C, making it a crystalline solid at room temperature . In contrast, the 4-fluoro isomer (CAS 940‑76‑1) remains a liquid with a boiling point of 136–138 °C and no measurable melting point in the ambient range [1]. The solid‑state nature of the meta isomer eliminates solvent‑based storage concerns, reduces volatility during weighing, and enables direct use in solid‑phase reactions or crystallization‑driven purifications.

Phase at 25°C
Head-to-head
Target: Solid, m.p. 137°C
4-Fluoro isomer: Liquid, b.p. 136–138°C
Solid form simplifies solid-phase synthesis and gravimetric dispensing.
Ambient pressure; data from ChemSrc and American Elements.
Crystallization Solid-phase synthesis Purification

Density Difference: Meta vs. Para Isomer

The measured density of (3-fluorophenyl)(trifluoromethyl)sulfane is 1.343 g/cm³ at 20 °C , while the 4-fluoro isomer reports a density of 1.38 g/cm³ [1]. This 0.037 g/cm³ difference reflects distinct intermolecular packing driven by the meta‑fluorine position, which may influence solubility parameters and compatibility with polymer matrices or liquid‑crystal formulations.

Density at 20°C
Head-to-head
Target: 1.343 g/cm³
4-Fluoro isomer: 1.38 g/cm³
Lower density may alter solvation and formulation parameters.
Data from ChemSrc (meta) and Molbase (para).
Formulation Material science Crystal engineering

SCF₃ Lipophilicity Advantage over CF₃ and OCF₃

The trifluoromethylsulfanyl (SCF₃) group exhibits a Hansch lipophilicity parameter π = 1.44, which is substantially higher than that of the trifluoromethyl group (CF₃, π = 0.88) [1][2] and also exceeds the trifluoromethoxy group (OCF₃, π = 1.04) [3]. This class‑level property means any molecule bearing SCF₃—including (3‑fluorophenyl)(trifluoromethyl)sulfane—will impart greater membrane permeability and hydrophobic binding potential than its CF₃‑ or OCF₃‑containing analogs, assuming similar molecular weight.

Hansch π (SCF₃)
Class-level
1.44
Reported higher lipophilicity vs. CF₃ (π 0.88) and OCF₃ (π 1.04).
Literature Hansch parameters; supports membrane permeability design.
Drug design Pharmacokinetics Bioisosterism

Commercial Purity: Premium vs. Standard Grade

BOC Sciences offers (3‑fluorophenyl)(trifluoromethyl)sulfane at 98% purity , whereas multiple generic suppliers list the compound at 95% . The 3‑percentage‑point purity advantage reduces the burden of unidentified impurities in sensitive catalytic reactions or biological assays, where low‑level contaminants can act as catalyst poisons or false hits.

Commercial Purity
Data to verify
98%
Premium grade may reduce repurification needs relative to generic 95% grades.
Supplier specification; verify for sensitive catalytic or biological assays.
Procurement Reproducibility Quality control

Meta-Fluorine Dipole Moment vs. Para Isomer

Computational predictions indicate that the meta‑fluorine arrangement in (3‑fluorophenyl)(trifluoromethyl)sulfane yields a dipole moment approximately 0.8–1.2 D higher than the 4‑fluoro isomer, due to vector addition of the C–F and C–S–CF₃ bond dipoles [1]. This difference, while semi‑quantitative, can affect binding pose in protein pockets where electrostatic complementarity is critical. No experimental dipole data exist for the head‑to‑head comparator; the estimate is based on DFT calculations at the B3LYP/6‑311+G(d,p) level.

Calc. Dipole Moment
Context-dependent
Meta: ~2.8–3.2 D
Para: ~1.8–2.0 D
Higher dipole moment may enhance polar solubility and electrostatic target interactions.
DFT estimates; experimental dipole data lacking. Requires validation for SAR.
Medicinal chemistry SAR Molecular recognition

3-Fluorophenyl Trifluoromethyl Sulfide Applications


Solid-Phase Synthesis of Fluorinated Libraries

The crystalline nature of (3‑fluorophenyl)(trifluoromethyl)sulfane (m.p. 137 °C) allows direct resin loading without solvent dilution, a distinct advantage over liquid 4‑fluoro isomer. This property supports automated solid‑phase synthesis platforms where gravimetric accuracy and low volatility are critical. The intrinsic SCF₃ lipophilicity (π = 1.44) [1] further biases library members toward membrane‑permeable chemical space.

Crystallization-Driven Purification in Process Chemistry

The meta isomer’s high melting point and solid‑state at ambient temperature enable purification by simple recrystallization rather than distillation, which is required for the liquid para isomer (b.p. 136–138 °C) [2]. This reduces energy cost and thermal degradation risk in kilogram‑scale campaigns, and the 98% commercial purity provides a reliable starting point for GMP intermediate production.

SCF₃ Bioisosteric Replacement in Lead Optimization

When replacing a CF₃‑phenyl (π = 0.88) or OCF₃‑phenyl (π = 1.04) fragment with an SCF₃‑phenyl (π = 1.44) [1], the meta‑fluorinated version offers regioisomeric control. The higher dipole moment predicted for the meta isomer [3] may yield distinct SAR relative to para‑SCF₃ analogs, enabling exploration of vector‑dependent binding interactions.

Agrochemical Intermediate: Enhanced Environmental Persistence

The SCF₃ group is known to resist oxidative metabolism better than OCF₃, while maintaining similar or higher lipophilicity [1]. The meta‑fluoro substitution pattern of (3‑fluorophenyl)(trifluoromethyl)sulfane may further modulate soil mobility and photostability compared to the para isomer, making it a valuable intermediate for next‑generation fungicides or herbicides where precise physicochemical tuning is required.

Application
Selection Property
Validation Focus
Solid-phase library synthesis
Ambient-temperature crystalline form
Resin loading efficiency, gravimetric accuracy
Crystallization-based purification
High melting point solid state
Recrystallization yield, thermal stability
SCF₃ bioisosteric replacement
Reported high lipophilicity of SCF₃
Membrane permeability, target binding SAR
Agrochemical intermediate design
Oxidative metabolic stability of SCF₃
Soil mobility, photostability assays
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